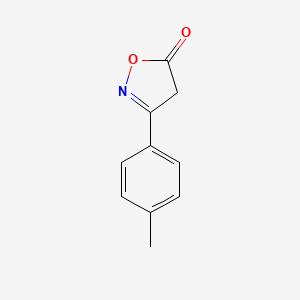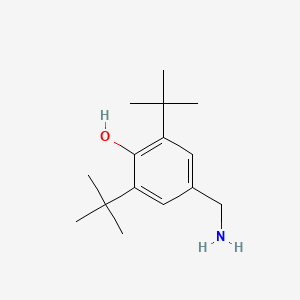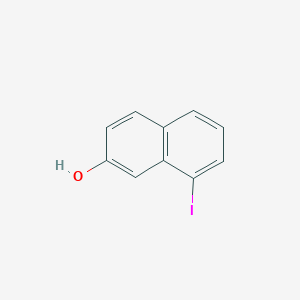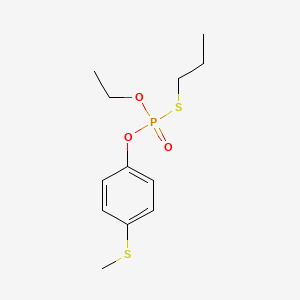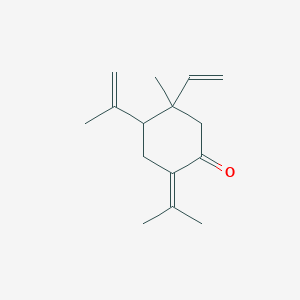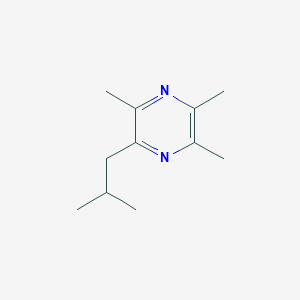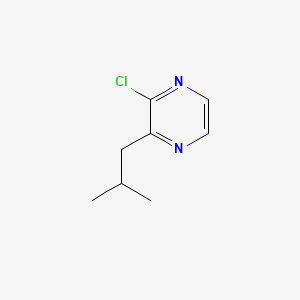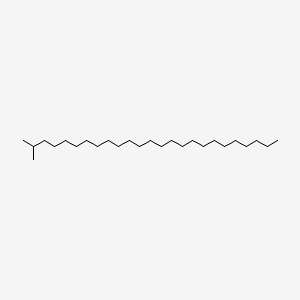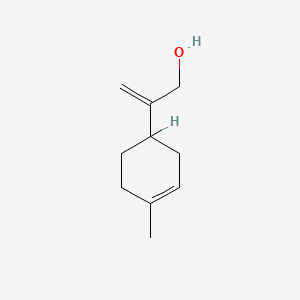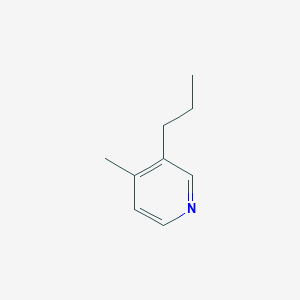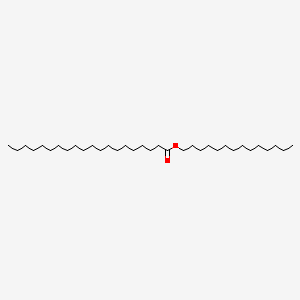
Rhodamine 640 perchlorate
Übersicht
Beschreibung
Rhodamine 640 perchlorate, also known as Rhodamine 101, is a chemical compound with the formula C32H31N2O3.ClO4 . It appears as dark green crystals with a bronze sheen . It is used as a laser dye .
Molecular Structure Analysis
The molecular formula of Rhodamine 640 perchlorate is C32H31N2O3.ClO4 . The molecular weight is 591.05 . The structure includes a xantheno[2,3,4-ij:5,6,7-i’j’]-diquinolizin-4-ium core .
Chemical Reactions Analysis
Rhodamine 640 perchlorate is known to be used in photodynamic therapy (PDT), where it acts as a photosensitizer . In this context, it is activated by light to produce a cytotoxic response .
Physical And Chemical Properties Analysis
Rhodamine 640 perchlorate is a solid at 20 degrees Celsius . Its absorbance (E1%1cm) is a minimum of 1700 at 560 to 575 nm in methanol .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy (PDT) for Cancer Treatment
Rhodamine 640 perchlorate has been evaluated as a second-generation photosensitizer for its potential in photodynamic therapy (PDT), a treatment modality for cancer . The compound’s ability to absorb specific wavelengths of light allows it to be activated by yellow-red light for light irradiation. This activation leads to the production of reactive oxygen species that selectively destroy cancer cells while sparing normal cells in the dark .
In Vitro Cytotoxicity Analysis
The cytotoxic effects of Rhodamine 640 perchlorate have been studied on the Rhabdomyosarcoma cancer cell line. By varying concentrations, researchers can evaluate the compound’s absorbance and cytotoxic response, determining its potential for selective cancer cell destruction without toxicity to normal cells .
Absorption Spectra Characterization
Rhodamine 640 perchlorate’s UV absorption spectra have been characterized to understand its photodynamic feasibility. The absorption capability at specific wavelengths and optimal times is crucial for its application in PDT, as it determines the effectiveness of the photosensitizer .
Oncological Disease Diagnosis
Due to its properties as a photosensitizer, Rhodamine 640 perchlorate can also be used to diagnose several oncological diseases. Its activation by light and subsequent reaction can help in identifying cancerous cells .
Research on Cancer Cell Lines
The efficiency of Rhodamine 640 perchlorate as a photosensitizer has been suggested for evaluation on various cancer cell lines. This broadens the scope of its application beyond Rhabdomyosarcoma to other types of cancer, potentially aiding in the development of more targeted cancer therapies .
Targeted Therapy Development
Rhodamine 640 perchlorate’s role in preventing the division, dispersal, and growth of cancer cells positions it as a candidate for targeted therapy development. Its light-activated properties could lead to treatments that are more precise and less harmful to patients .
Wirkmechanismus
Target of Action
Rhodamine 640 perchlorate (Rh-640 perchlorate) is primarily targeted towards cancer cells, specifically the human Rhabdomyosarcoma cancer cell line . It acts as a second-generation photosensitizer in Photodynamic Therapy (PDT), a treatment modality for oncological diseases .
Mode of Action
Rh-640 perchlorate’s mode of action involves light interaction with cells, resulting in a cytotoxic generation of reactive oxygen species (ROS) for cancer cell damage . When a photosensitizer like Rh-640 perchlorate is activated, it goes to an excited triplet state resulting in two kinds of reactions . A direct reaction with the molecular membrane forms a radical cation or anion (Type 1 reaction). In Type 2, a singlet oxygen production from molecular ground state oxygen occurs due to energy transfer from the triplet state of the photosensitizer to the molecular oxygen .
Biochemical Pathways
The biochemical pathways affected by Rh-640 perchlorate involve the generation of ROS, which mediates the oxygen dependency in PDT . Singlet oxygen is responsible for most photodynamic processes in biological systems . Cellular damages are mediated when Rh-640 perchlorate is activated . ROS is effective only near its generation site due to its short half-life .
Pharmacokinetics
The pharmacokinetics of Rh-640 perchlorate involves the optimization of intracellular drug concentration and light dose response on a lower scale . An optimum incubation time of 3 hours was found for Rh-640 perchlorate mediated exposure of the Rhabdomyosarcoma cancer cell line . Effective intracellular drug accumulation was optimized for culture when administered with different concentrations .
Result of Action
The result of Rh-640 perchlorate’s action is light dose-dependent cytotoxicity . Post incubation with optimized parameters, Rh-640 perchlorate mediated photodynamic therapy showed cytotoxicity of 85% (2 J/cm2), 80% (5 J/cm2), and 69% (15 J/cm2) . This suggests the potential photodynamic action of Rh-640 perchlorate and its efficacy on other cancer cell lines .
Action Environment
The action environment of Rh-640 perchlorate involves the use of a diode laser with a wavelength of 630 nm as a light source . The threshold for stimulated emission is dependent on the concentration of both the laser dye and scattering particles . The absorption spectra suggest that longer wavelengths of light like yellow-red light are best used for light irradiation .
Safety and Hazards
Rhodamine 640 perchlorate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It may intensify fire and is classified as an oxidizer . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3.ClHO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;2-1(3,4)5/h1-2,9-10,17-18H,3-8,11-16H2;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWWHVKRLDNDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072503 | |
| Record name | Rhodamine 640 perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, dark green crystals with a bronze sheen; [MSDSonline] | |
| Record name | Rhodamine 640 perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodamine 640 perchlorate | |
CAS RN |
72102-91-1 | |
| Record name | Rhodamine 640 Perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72102-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodamine 640 perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072102911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodamine 640 perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



